3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 3, a phenyl group at position 1, and a carboxamide group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted pyrazoles .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Pyrazole derivatives, including this compound, have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a similar structure but lacks the carboxamide group.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: This is an isomer with the carboxamide group at a different position on the pyrazole ring.
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the carboxamide group at position 5 of the pyrazole ring in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxamide imparts unique chemical and biological properties to the compound. This functional group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to molecular targets and its overall biological activity .
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)14-10-15(16(18)21)20(19-14)13-4-2-1-3-5-13/h1-10H,(H2,18,21) |
InChI Key |
YURDZIXNXNAEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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